molecular formula C22H30N2O4S B1662709 FRG8701 CAS No. 108498-50-6

FRG8701

Cat. No. B1662709
M. Wt: 418.6 g/mol
InChI Key: IWLUMUDDKHJJPB-UHFFFAOYSA-N
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Patent
US04988828

Procedure details

N-[3-(3-formylphenoxy)propyl]-2-(furfurylsulfinyl)acetamide (13.85 g) was dissolved in 150 ml of ethanol, and while 5.06 g of piperidine was added dropwise, the mixture was stirred at room temperature for 15 hours. The reaction solution was cooled with ice, and 1.5 g of sodium borohydride was added. The mixture was stirred for 5 hours. 1N-HCl was added to the reaction solution to make it acidic, and the solvent was evaporated. The residue was poured into water and extracted with ethyl acetate. The aqueous layer was made basic by adding anhydrous sodium carbonate, and extracted with ethyl acetate. The organic layer was washed successively with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol=95/5) to give 8.80 g (yield 53%) of N-{3-[3-(piperidinomethyl)phenoxy] propyl]-2-(furfurylsulfinyl) acetamide.
Name
N-[3-(3-formylphenoxy)propyl]-2-(furfurylsulfinyl)acetamide
Quantity
13.85 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:22]=[CH:23][CH:24]=1)[O:6][CH2:7][CH2:8][CH2:9][NH:10][C:11](=[O:21])[CH2:12][S:13]([CH2:15][C:16]1[O:20][CH:19]=[CH:18][CH:17]=1)=[O:14])=O.[NH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1.[BH4-].[Na+].Cl>C(O)C>[N:25]1([CH2:1][C:3]2[CH:4]=[C:5]([CH:22]=[CH:23][CH:24]=2)[O:6][CH2:7][CH2:8][CH2:9][NH:10][C:11](=[O:21])[CH2:12][S:13]([CH2:15][C:16]2[O:20][CH:19]=[CH:18][CH:17]=2)=[O:14])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:2.3|

Inputs

Step One
Name
N-[3-(3-formylphenoxy)propyl]-2-(furfurylsulfinyl)acetamide
Quantity
13.85 g
Type
reactant
Smiles
C(=O)C=1C=C(OCCCNC(CS(=O)CC2=CC=CO2)=O)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.06 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
by adding anhydrous sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: chloroform/methanol=95/5)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C(OCCCNC(CS(=O)CC2=CC=CO2)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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